1-Ethyl-2-methyl-1H-indole
Overview
Description
1-Ethyl-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their aromatic properties and biological activities, making them crucial in various fields such as medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
1-Ethyl-2-methyl-1H-indole, also known as 1-Ethyl-2-methylindole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects
Biochemical Analysis
Biochemical Properties
1-Ethyl-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction can lead to the inhibition of cancer cell proliferation. Additionally, this compound may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in regulating gene expression related to xenobiotic metabolism . This modulation can lead to changes in the expression of genes involved in detoxification and immune responses. Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It can bind to and inhibit the activity of enzymes such as topoisomerase II, leading to the disruption of DNA replication and cell division . Furthermore, this compound may act as an agonist or antagonist of nuclear receptors, influencing gene expression and cellular responses . These interactions can result in the inhibition of cancer cell growth and the modulation of immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may be more or less active than the parent compound. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For example, indole derivatives can be transported by organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), affecting their localization and accumulation within specific tissues . These interactions can influence the compound’s therapeutic efficacy and toxicity.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives can localize to the nucleus, where they interact with nuclear receptors and influence gene expression . Additionally, the compound may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
1-Ethyl-2-methyl-1H-indole has diverse applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-2-methyl-1H-indole can be compared with other indole derivatives such as:
1-Methyl-2-phenylindole: Known for its antiviral and anticancer activities.
2-Methyl-3-phenylindole: Used in the synthesis of antimicrobial agents.
1-Ethyl-3-methylindole: Explored for its potential as a non-steroidal aromatase inhibitor.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-2-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-12-9(2)8-10-6-4-5-7-11(10)12/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOWAIVXKJWQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068261 | |
Record name | 1H-Indole, 1-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40876-94-6 | |
Record name | 1-Ethyl-2-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40876-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 1-ethyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040876946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1-ethyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 1-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 1-ethyl-2-methyl-1H-indole derivatives make them promising candidates for aromatase inhibition?
A1: The research highlights the importance of specific structural modifications to the this compound scaffold for potent aromatase inhibition []. The study demonstrates that introducing a (aryl)(azolyl)methyl group at the 3-position significantly enhances the inhibitory activity against the aromatase enzyme. Specifically, the researchers identified 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole (28 g) as a highly potent inhibitor []. This suggests that the combination of the aryl, azole, and indole rings, along with their specific substituents, contributes to the molecule's binding affinity and selectivity for the aromatase enzyme. Further structure-activity relationship (SAR) studies are needed to fully elucidate the contribution of each structural element to the observed activity.
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